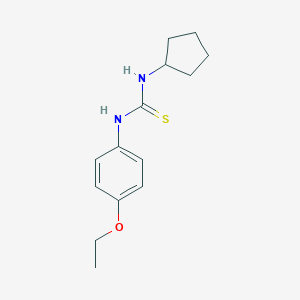
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea, also known as CPET, is a chemical compound that has been widely researched for its potential therapeutic applications. CPET belongs to the class of thiourea derivatives, which have been known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea is not fully understood. However, it has been proposed that 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea may reduce inflammation and pain.
Biochemische Und Physiologische Effekte
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Additionally, 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been found to reduce oxidative stress and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea is its simple synthesis method, which allows for easy production of the compound for further research. 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has also been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea. One area of research could be the development of novel formulations of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea that improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea in the treatment of cancer and inflammatory diseases. Finally, more research could be conducted to elucidate the mechanism of action of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea and its effects on various cellular pathways.
Synthesemethoden
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclopentyl isothiocyanate with 4-ethoxyaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea. This synthesis method has been used in various studies to produce 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea for further research.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and pain in animal models of arthritis. These findings suggest that 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Eigenschaften
CAS-Nummer |
6197-22-4 |
|---|---|
Produktname |
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea |
Molekularformel |
C14H20N2OS |
Molekulargewicht |
264.39 g/mol |
IUPAC-Name |
1-cyclopentyl-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C14H20N2OS/c1-2-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16,18) |
InChI-Schlüssel |
JRAOVTXNCVALMR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
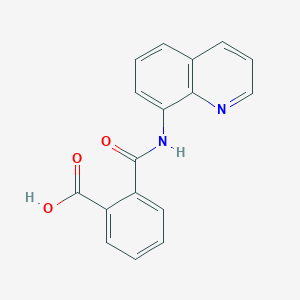
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
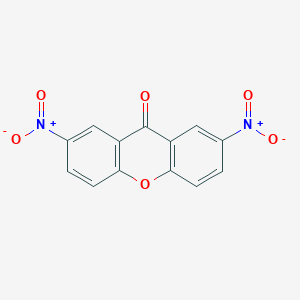
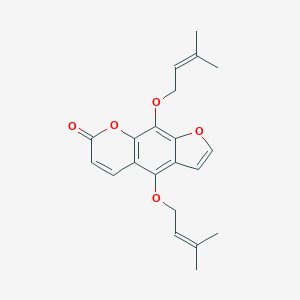
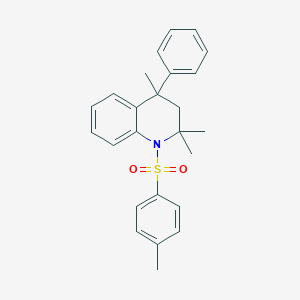
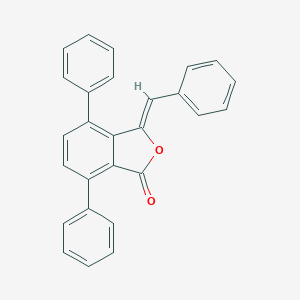
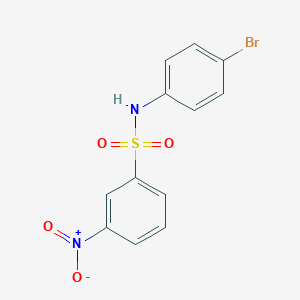
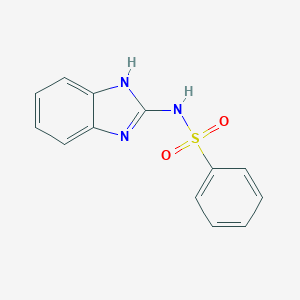
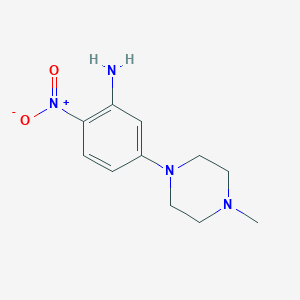
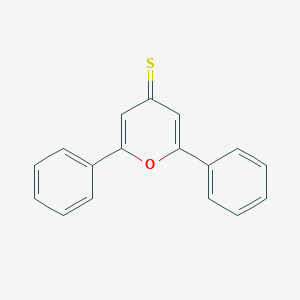
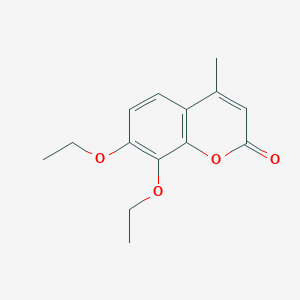
![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)